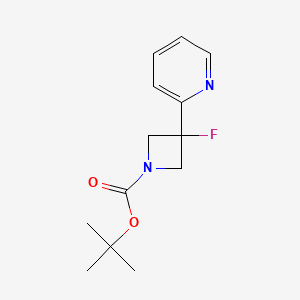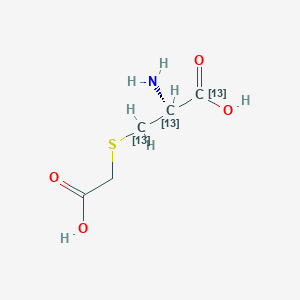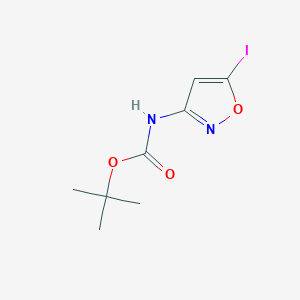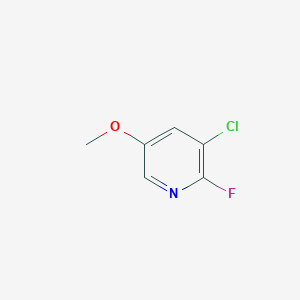
3-Chloro-2-fluoro-5-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-fluoro-5-methoxypyridine is a halogenated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both chlorine and fluorine atoms on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-methoxypyridine typically involves halogenation and methoxylation reactions. One common method includes the fluorination of a chlorinated pyridine derivative. For instance, 2,3-dichloro-5-methoxypyridine can be treated with a fluorinating agent such as anhydrous hydrogen fluoride at elevated temperatures (170-200°C) and pressures (200 psig) to introduce the fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorinating reagents and catalysts can optimize the reaction conditions, making the process more efficient and scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-fluoro-5-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with a methoxy group can yield 3-fluoro-2,5-dimethoxypyridine.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-fluoro-5-methoxypyridine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-fluoro-5-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a methoxy group, which can significantly alter its chemical properties and reactivity.
2-Chloro-3-fluoro-5-methylpyridine:
Uniqueness
3-Chloro-2-fluoro-5-methoxypyridine is unique due to the combination of chlorine, fluorine, and methoxy substituents on the pyridine ring. This combination can provide a balance of electronic effects and steric hindrance, making the compound versatile for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C6H5ClFNO |
|---|---|
Molekulargewicht |
161.56 g/mol |
IUPAC-Name |
3-chloro-2-fluoro-5-methoxypyridine |
InChI |
InChI=1S/C6H5ClFNO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 |
InChI-Schlüssel |
QNPFHOUTKQHBBW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(N=C1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


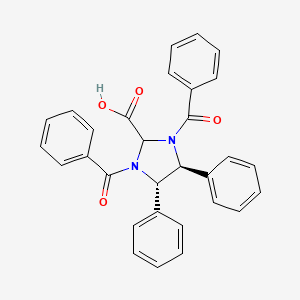
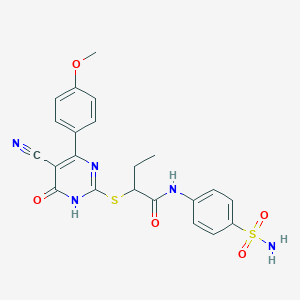
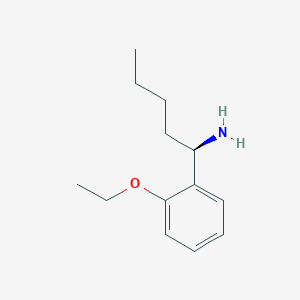
![tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15222595.png)


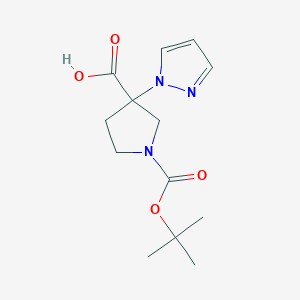
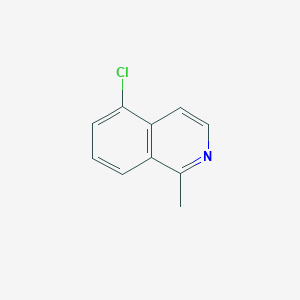
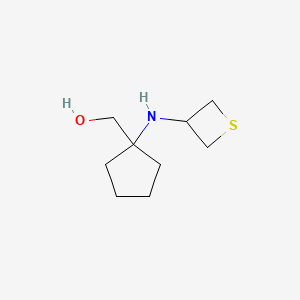
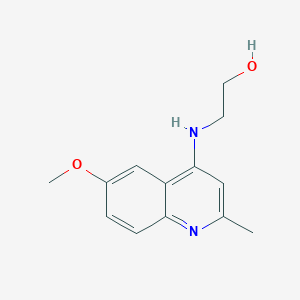
![Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methyl-, disodium salt](/img/structure/B15222643.png)
